D-phenylalanine is classified as an amino acid, specifically a non-polar aromatic amino acid due to the presence of a phenyl group. It is produced through various synthetic methods, including enzymatic processes and chemical synthesis. The compound is derived from L-phenylalanine, which can be racemized to obtain its D-form.
The synthesis of D-phenylalanine hydrochloride can be achieved through several methods:
The dynamic kinetic resolution typically operates at temperatures between 45°C to 80°C, utilizing solvents like methanol and catalysts such as triethylamine. The yield can reach up to 95% under optimized conditions .
D-phenylalanine has the following molecular characteristics:
The stereochemistry of D-phenylalanine is defined by the configuration around its chiral center, which distinguishes it from its L-counterpart.
D-phenylalanine participates in various chemical reactions, including:
These reactions typically involve functional group transformations that enhance the compound's utility in medicinal chemistry.
D-phenylalanine functions primarily as a neurotransmitter precursor. It influences the synthesis of dopamine, norepinephrine, and epinephrine by providing the necessary building blocks for these catecholamines. Its mechanism involves:
This biochemical pathway underscores its significance in neurological functions and mood regulation.
The compound's properties make it suitable for both laboratory research and pharmaceutical formulations.
D-phenylalanine hydrochloride finds applications across various fields:
Enzymatic resolution remains a cornerstone for large-scale production of enantiopure D-phenylalanine hydrochloride. Phenylalanine ammonia-lyases (PALs) catalyze the stereoselective deamination of L-phenylalanine to trans-cinnamic acid, leaving the D-enantiomer intact. Engineered PAL variants from Rhodotorula glutinis (RgPAL) and Petroselinum crispum (PcPAL) demonstrate exceptional efficiency. RgPAL immobilized on modified mesoporous silica (MCM-41-NH-GA) achieves 96.7 mM·h⁻¹ volumetric conversion with >99% enantiomeric excess (ee) in recirculating packed-bed reactors. This system maintains stability over 16 operational cycles (384 hours), enabling productivity of 7.2 g·L⁻¹·h⁻¹ at pilot scale [7]. Engineered PcPAL mutants further enhance substrate tolerance for meta- and para-substituted derivatives, such as D-p-bromophenylalanine (82% yield, >99% ee) and D-m-(trifluoromethyl)phenylalanine (34% yield, 93% ee), using high-concentration ammonia buffers (6 M NH₄OH) [9]. Dynamic kinetic resolution (DKR) complements this approach: L-phenylalanine hydrochloride undergoes racemization using pyridine aldehyde catalysts (e.g., 4-aldehyde pyridine) in methanol, followed by diastereomeric salt formation with dibenzoyl-L-tartaric acid (L-DBTA). This method achieves 87% yield and 99.4% optical purity of D-phenylalanine hydrochloride, with near-quantitative recovery of L-DBTA [6].
Asymmetric catalysis provides atom-efficient routes to D-phenylalanine derivatives without resolution steps. Key strategies include:
Table 1: Comparative Analysis of D-Phenylalanine Hydrochloride Synthesis Methods
Method | Catalyst/System | Yield (%) | ee (%) | Productivity |
---|---|---|---|---|
Enzymatic Resolution | RgPAL-MCM-41-NH-GA | >99* | >99 | 7.2 g·L⁻¹·h⁻¹ |
Dynamic Kinetic Resolution | L-DBTA/4-aldehyde pyridine | 87 | 99.4 | N/A |
Asymmetric PTC | Cinchoninium salt 1f | 95 | 97 | Batch process |
Rh-Catalyzed Hydrogenation | (S)-MonoPhos-Rh | 92 | 99 | Kilogram-scale feasible |
Note: Conversion of L-enantiomer; D-enantiomer isolated after resolution. N/A: Data not explicitly provided.
D-Phenylalanine hydrochloride serves as a chiral building block for constrained peptidomimetics targeting protein-protein interactions. Its integration into 1,4-benzodiazepine scaffolds enhances metabolic stability and binding affinity in HIV-1 capsid (CA) inhibitors. Dimerized derivatives featuring C₂-symmetric 2,5-piperazinedione linkers exhibit dual-stage antiviral activity. For example, compound Q-c4—incorporating D-3,5-difluorophenylalanine and p-methoxy-N-methylaniline—binds CA hexamers with an EC₅₀ of 0.57 µM, comparable to clinical candidate PF-74. The D-configuration enables optimal hydrogen bonding with Asn57 and cation-π interactions with Arg173/Lys182 at the CA interprotomer pocket [3]. Tricyclic heterocycles derived from D-phenylalanine hydrochloride also show promise: intramolecular reductive amination forms fused [1,4]diazepino[6,7,1-hi]indoles, which inhibit SET domain-containing lysine methyltransferase 7 (SETD7) in oncology targets [5].
Solid-phase peptide synthesis (SPPS) leverages D-phenylalanine hydrochloride for protease-resistant cyclic peptides. Fmoc-D-phenylalanine-OH is incorporated into resin-bound sequences, followed by on-resin cyclization using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)-mediated lactamization. This approach constructs macrocycles mimicking β-hairpin motifs in CA-binding host factors (e.g., CPSF6). Key advantages include:
Table 2: D-Phenylalanine-Derived Heterocycles in Biomedical Applications
Scaffold Type | Target | Key Structural Features | Bioactivity (EC₅₀/Kᵢ) |
---|---|---|---|
1,4-Benzodiazepine | HIV-1 CA | D-3,5-(F)₂Phe, p-MeO-aniline dimer | 0.57 µM |
Tricyclic heterocycle | SETD7 methyltransferase | D-m-(CF₃)Phe-derived [1,4]diazepinoindole | 2.57 µM (V-25i) |
Cyclic peptide | β₂-Adrenergic receptor | D-Phe-containing dipeptide allosteric antagonist | Sub-micromolar* |
Note: Specific activity data not provided in sources; mentioned as "sub-micromolar" in [1].
Recent innovations exploit D-phenylalanine hydrochloride’s chiral fidelity for complex peptidomimetics:
Cross-referencing Sections 1.1 and 1.2 reveals critical synergies: Asymmetric catalysis provides enantiopure D-phenylalanine hydrochloride for peptidomimetics, while enzymatic resolution enables cost-effective industrial production. This duality underpins advances in both pharmaceutical and biomaterial applications.
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2